molecular formula C9H15Cl3N2 B2458474 (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1375474-23-9

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2458474
CAS No.: 1375474-23-9
M. Wt: 257.58
InChI Key: WNYQERFUOJDIBY-UHFFFAOYSA-N
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Description

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl3N2 and a molecular weight of 257.59 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride typically involves the reaction of 3-chloropropylamine with pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amines or thiols.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)(pyridin-3-ylmethyl)amine dihydrochloride
  • (3-Chloropropyl)(pyridin-2-ylmethyl)amine dihydrochloride
  • (3-Chloropropyl)(pyridin-4-ylmethyl)amine hydrochloride

Uniqueness

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.2ClH/c10-4-1-5-12-8-9-2-6-11-7-3-9;;/h2-3,6-7,12H,1,4-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQERFUOJDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCCl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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